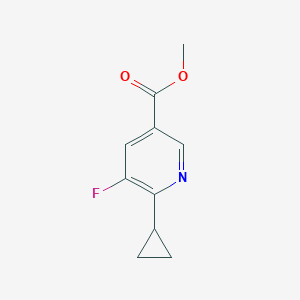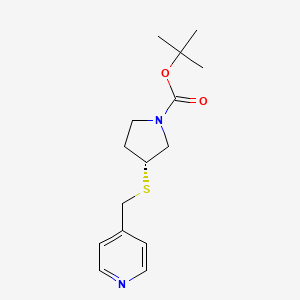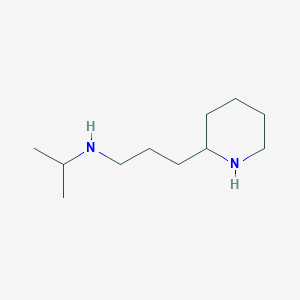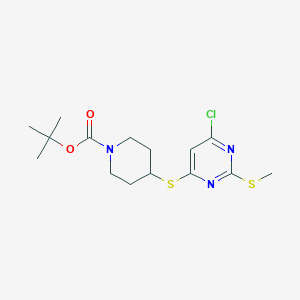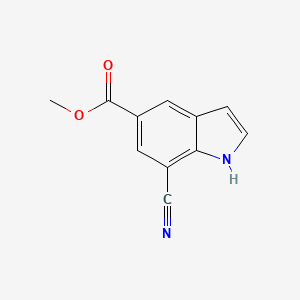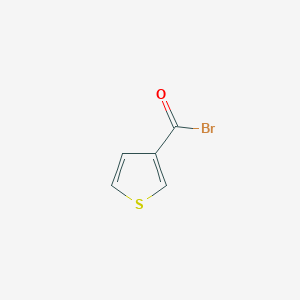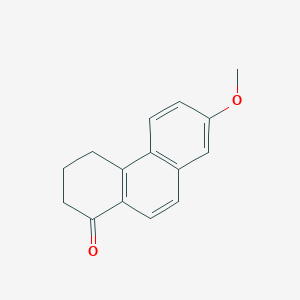
7-Methoxy-3,4-dihydrophenanthren-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is a chemical compound belonging to the class of phenanthrenones It is characterized by a methoxy group at the 7th position and a dihydro-1(2H)-phenanthrenone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-1-tetralone.
Cyclization: The precursor undergoes cyclization under acidic conditions to form the phenanthrenone core.
Reduction: The resulting phenanthrenone is then reduced to obtain the dihydro form.
Industrial Production Methods
Industrial production of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenanthrenequinone.
Reduction: Further reduction to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrenones.
科学研究应用
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including potential anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth and differentiation.
相似化合物的比较
Similar Compounds
7-methoxy-1-tetralone: A precursor in the synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone.
7-methoxy-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone: A structurally related compound with similar properties.
2-(2,4-dimethoxybenzylidene)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone: Another related compound with potential biological activity.
Uniqueness
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is unique due to its specific substitution pattern and the presence of a dihydro-phenanthrenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
31184-49-3 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C15H14O2/c1-17-11-6-8-12-10(9-11)5-7-14-13(12)3-2-4-15(14)16/h5-9H,2-4H2,1H3 |
InChI 键 |
SNRLVRBZACMUHU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


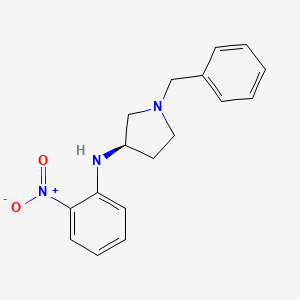
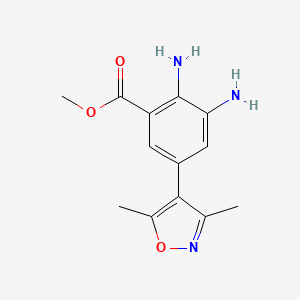
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)
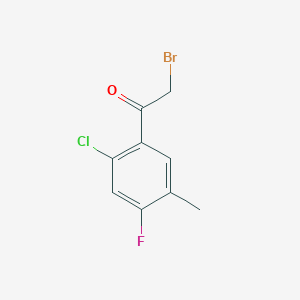
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)
